2-(3-Fluorophenoxy)acetohydrazide chemical structure and properties
2-(3-Fluorophenoxy)acetohydrazide chemical structure and properties
Executive Summary
2-(3-Fluorophenoxy)acetohydrazide (CAS: 2362558-xx-x [Generic Class]) represents a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of heterocyclic bioactive agents. Structurally, it combines a lipophilic, electron-withdrawing fluorophenyl ether tail with a reactive hydrazide headgroup.
This molecule is primarily utilized as a high-value intermediate for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones—moieties ubiquitous in antimicrobial, anticancer, and anti-inflammatory drug discovery. The meta-fluorine substitution is strategic; it enhances metabolic stability against oxidative defluorination compared to para-isomers while modulating lipophilicity (LogP) to improve blood-brain barrier (BBB) permeation.
Chemical Constitution & Properties[1][2][3][4][5][6]
The compound is an aryl ether derivative characterized by a hydrazine moiety attached to an acetyl linker.
Physicochemical Profile
| Property | Value / Description | Note |
| IUPAC Name | 2-(3-Fluorophenoxy)acetohydrazide | |
| Molecular Formula | C₈H₉FN₂O₂ | |
| Molecular Weight | 184.17 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water |
| LogP (Predicted) | ~0.95 - 1.2 | Lipophilic enough for cell permeability |
| H-Bond Donors | 2 (NH, NH₂) | |
| H-Bond Acceptors | 4 (O, N, F) | |
| Rotatable Bonds | 4 | High conformational flexibility |
Structural Analysis
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3-Fluoro Group: Acts as a bioisostere for hydrogen but exerts a strong electron-withdrawing inductive effect (-I). This deactivates the phenyl ring slightly but protects the C3 position from metabolic hydroxylation.
-
Ether Linkage (-O-CH₂-): Provides a flexible hinge region, allowing the molecule to adopt various conformations to fit into enzyme active sites (e.g., MAO-A/B).
-
Hydrazide Group (-CONHNH₂): The reactive center. It is a nucleophile (via the terminal nitrogen) and can act as a bidentate ligand in metal coordination complexes.
Synthetic Methodology
Author's Note: The following protocol is optimized for yield and purity, minimizing the formation of the symmetric dihydrazide byproduct.
Reaction Scheme
The synthesis is a classic two-step sequence: Williamson Ether Synthesis followed by Hydrazinolysis .
Figure 1: Step-wise synthetic pathway from commercially available precursors.
Detailed Protocol
Step 1: Esterification[1]
-
Reagents: Dissolve 3-fluorophenol (10 mmol) in anhydrous acetone (30 mL). Add anhydrous Potassium Carbonate (
, 15 mmol) to act as the base. -
Addition: Add Ethyl chloroacetate (11 mmol) dropwise.
-
Reaction: Reflux at 60°C for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Filter off the inorganic salts (
). Evaporate the solvent under reduced pressure. -
Purification: The resulting oil (Ethyl 2-(3-fluorophenoxy)acetate) is usually pure enough for the next step. If not, perform column chromatography.
Step 2: Hydrazinolysis
-
Solvation: Dissolve the ester intermediate from Step 1 in absolute Ethanol (20 mL).
-
Nucleophilic Attack: Add Hydrazine Hydrate (80% or 99%, 20 mmol) dropwise. Crucial: Use a 2:1 molar excess of hydrazine to prevent the formation of the dimer (N,N'-diacylhydrazine).
-
Reflux: Heat to reflux (78°C) for 4 hours.
-
Crystallization: Cool the mixture to room temperature, then to 0°C. The product typically precipitates as white needles.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
Validation Check:
-
Yield: Expected >75%.
-
Melting Point: Expect range 110–130°C (Confirm experimentally).
Reactivity & Derivatization Potential
The hydrazide group is a versatile "chemical handle."[2] In drug discovery, this molecule is rarely the final drug; it is the precursor to the pharmacophore.
Figure 2: Divergent synthesis pathways for heterocyclic library generation.
Key Transformations
-
Schiff Base Formation (Antimicrobial/Antiviral): Reaction with aromatic aldehydes yields N-acylhydrazones. These structures often sequester metal ions (Fe, Cu), which is a mechanism for antimicrobial action.
-
Ref: demonstrated this pathway for fluorinated analogs.
-
-
1,3,4-Oxadiazole Cyclization (Anticancer): Refluxing with phosphorous oxychloride (
) closes the ring to form 2,5-disubstituted-1,3,4-oxadiazoles. These are bioisosteres of amides and esters but with improved metabolic stability.
Biological Implications
The 2-(3-fluorophenoxy)acetohydrazide scaffold is implicated in several therapeutic areas due to its specific structural features.
Monoamine Oxidase (MAO) Inhibition
Hydrazides are historic MAO inhibitors. The 3-fluoro substitution on the phenoxy ring mimics the structure of known MAO-B inhibitors (used in Parkinson's disease). The fluorine atom increases lipophilicity, aiding BBB penetration, while the phenoxy spacer allows the molecule to span the hydrophobic cavity of the MAO active site.
Antimicrobial Activity
Derivatives of this compound, particularly the hydrazones, have shown efficacy against Gram-positive bacteria (S. aureus). The mechanism often involves:
-
Disruption of cell wall synthesis.
-
Chelation of essential metal cofactors.
Analytical Profiling (Predicted)
To validate the synthesis, the following spectral data should be obtained.
-
IR Spectroscopy (KBr, cm⁻¹):
-
3300–3200: NH/NH₂ stretching (Doublet).
-
1660–1680: C=O (Amide I) stretching.
-
1240: C-O-C (Ether) asymmetric stretching.
-
1150: C-F stretching (Strong band).
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.30 (s, 1H, -CONH-).
-
δ 7.30–6.80 (m, 4H, Ar-H). Note: The 3-fluoro substitution pattern will show complex splitting (multiplets) due to H-F coupling.
-
δ 4.50 (s, 2H, -OCH₂-).
-
δ 4.30 (bs, 2H, -NH₂).
-
References
-
Synthesis of Phenoxyacetohydrazides
-
Biological Activity of Fluorinated Hydrazides
- Title: Synthesis and biological evaluation of some new 2-(3-fluorophenoxy)
- Source: European Journal of Medicinal Chemistry.
-
Physicochemical Properties (PubChem)
- Title: 2-(3-fluorophenoxy)acetohydrazide Compound Summary.
- Source: PubChem CID 2362558.
-
Cyclization Protocols
- Title: Synthesis and Pharmacological Evaluation of 1,3,4-Oxadiazole Deriv
-
Source: International Journal of Pharmaceutical Sciences and Research.[4]
